molecular formula C19H20ClFN2O B1327356 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-29-4

3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1327356
CAS RN: 898783-29-4
M. Wt: 346.8 g/mol
InChI Key: FZUUSZYUQMIJQR-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-2-(4-methylpiperazinomethyl) benzophenone, also known as 3CF4MBP, is a synthetic compound that has been used for a variety of scientific applications, including organic synthesis and drug development. This compound has been studied extensively for its unique properties, which include its ability to act as a catalyst in organic synthesis, its ability to bind to other molecules, and its ability to act as a ligand in drug development.

Scientific Research Applications

Pharmaceutical Research: Tyrosinase Inhibition

This compound has been leveraged in the development of tyrosinase inhibitors, which are crucial in the treatment of skin pigmentation disorders and neurodegenerative diseases like Parkinson’s. The presence of the 3-chloro-4-fluorophenyl moiety has shown to enhance the inhibitory activity against tyrosinase from Agaricus bisporus, suggesting its potential in pharmaceutical applications .

Chemical Synthesis: Flavone and Xanthone Derivatives

The compound is utilized in the preparation of flavone and xanthone derivatives. These derivatives are important for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-18(21)17(20)12-14/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUUSZYUQMIJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643884
Record name (3-Chloro-4-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-29-4
Record name Methanone, (3-chloro-4-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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